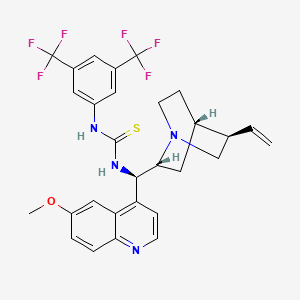

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea

CAS No.: 852913-25-8

Cat. No.: VC2044736

Molecular Formula: C29H28F6N4OS

Molecular Weight: 594.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852913-25-8 |

|---|---|

| Molecular Formula | C29H28F6N4OS |

| Molecular Weight | 594.6 g/mol |

| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea |

| Standard InChI | InChI=1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41)/t16-,17-,25+,26+/m0/s1 |

| Standard InChI Key | IQMKPBFOEWWDIQ-ZRJNXXGPSA-N |

| Isomeric SMILES | COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

| SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

| Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

Introduction

Chemical Identity and Properties

Structural Characteristics

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea features a complex structure comprising several key components: a cinchona alkaloid framework (specifically derived from quinidine), a thiourea moiety, and a 3,5-bis(trifluoromethyl)phenyl group. The compound contains multiple stereogenic centers, with specific configurations at the 1R, 2R, 4S, and 5R positions .

The structure can be divided into three primary functional units:

-

The cinchona alkaloid portion featuring quinuclidine and quinoline rings

-

The thiourea linkage serving as a hydrogen bond donor

-

The 3,5-bis(trifluoromethyl)phenyl group enhancing catalytic activity

Physical and Chemical Properties

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 852913-25-8 |

| Molecular Formula | C29H28F6N4OS |

| Molecular Weight | 594.6 g/mol |

| Physical State | White to beige crystalline powder |

| Purity (Commercial) | ≥90.0% to ≥98% |

| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea |

| InChI | InChI=1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41) |

| InChIKey | IQMKPBFOEWWDIQ-ZRJNXXGPSA-N |

Synonyms and Alternative Nomenclature

This compound is known by several alternative names and synonyms:

-

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea

-

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-(1S,2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethyl]thiourea

-

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxy-9-cinchonanyl]thiourea

Synthesis and Preparation

Preparation Considerations

The preparation of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea requires rigorous control of reaction conditions to ensure stereochemical purity. The stereochemistry at multiple centers is crucial for its catalytic activity and must be carefully preserved during synthesis .

Commercial preparations typically yield products with purities of ≥98%, suitable for research and catalytic applications . The compound should be stored at 4°C, protected from light, and preferably stored under nitrogen to maintain its integrity .

Catalytic Applications and Mechanism

Mechanism of Action

Recent computational and experimental studies have revealed important insights into how this cinchona thiourea catalyst functions. The catalyst operates through a bifunctional mechanism, simultaneously activating both nucleophiles and electrophiles :

-

The thiourea moiety serves as a hydrogen bond donor, activating electrophiles through double hydrogen bonding

-

The quinuclidine nitrogen functions as a base, activating nucleophiles

In 2017, density functional theory (DFT) calculations by researchers published in the Journal of Organic Chemistry identified two potential activation modes (labeled as mode A and mode B) for the cinchona thiourea-catalyzed Michael addition of nitroalkanes to enones :

-

Mode A: One NH of the thiourea activates the nucleophile while the other NH activates the electrophile

-

Mode B: The protonated quinuclidinium ion activates the nucleophile while the thiourea NHs activate the electrophile

The calculations demonstrated that mode B is energetically favored over mode A by approximately 4.2-4.4 kcal/mol, explaining the observed stereoselectivity in these reactions .

Stereoselectivity Control

The exceptional stereoselectivity observed with this catalyst stems from several structural features:

-

The rigid cinchona framework provides a well-defined chiral environment

-

The thiourea moiety positions substrates through hydrogen bonding

-

The 3,5-bis(trifluoromethyl)phenyl group enhances hydrogen-bond-donating ability

The stereoselectivity is primarily controlled in the carbon-carbon bond formation step, which is both the rate-determining and stereoselectivity-controlling step according to DFT calculations .

Computational studies examining the transition states revealed that the catalyst conformation plays a crucial role in determining stereoselectivity, with the "syn-open" conformation (in which the quinoline ring is oriented toward the thiourea moiety) being favored in many reactions .

Research Applications

Asymmetric Michael Additions

This cinchona thiourea catalyst has demonstrated exceptional efficacy in promoting asymmetric Michael additions. Particularly noteworthy is its application in the addition of nitroalkanes to enones, as initially discovered by Soós in 2005 . The catalyst provides high enantioselectivities in these reactions, allowing access to valuable chiral building blocks .

The catalyst has also been effective in the asymmetric Michael addition of di-methyl malonate to nitroalkenes, affording products in high yields with good to excellent enantioselectivities, even at catalyst loadings as low as 0.5 mol% .

Other Asymmetric Transformations

Beyond Michael additions, this organocatalyst has demonstrated versatility across numerous asymmetric transformations:

-

Mannich Reactions: Catalyzes the formation of optically active Mannich adducts from stable N-carbamate amido sulfones

-

Friedel-Crafts Reactions: Promotes enantioselective additions to aromatic compounds

-

Cyclization Reactions: Enables enantioselective cyclization processes

-

Desymmetrization Reactions: Catalyzes the desymmetrization of cyclohexadienones via aza-Michael reactions

The catalyst has also been applied successfully in combination with transition metal salts (Ag(I), Cu(II), and Ni(II)) for various asymmetric transformations, resulting in significant increases in both yield and enantioselectivity .

Pharmaceutical Relevance

The reactions catalyzed by this cinchona thiourea are particularly valuable in pharmaceutical research, as they provide access to enantiomerically pure compounds that can serve as building blocks for biologically active molecules . The ability to control stereochemistry precisely is critical in drug development, where different stereoisomers may exhibit dramatically different biological activities.

Structure-Activity Relationships

Role of the Thiourea Moiety

The thiourea group plays a pivotal role in the catalyst's function, serving as a double hydrogen-bond donor that can fix the corresponding substrate through strong hydrogen bonding interactions . Studies have shown that the thione form containing two NH groups is the most stable tautomer of this catalyst .

The presence of the 3,5-bis(trifluoromethyl)phenyl substituents on the thiourea enhances the hydrogen-bond-donating ability, making it a more effective catalyst compared to analogs with different substituents at these positions . This electronic tuning is critical for optimal catalytic performance.

Importance of Stereochemistry

The specific stereochemistry of this compound is crucial for its catalytic activity and selectivity. The (1R) stereocenter, along with the (2R,4S,5R) configuration in the quinuclidine ring, creates the chiral environment necessary for asymmetric induction .

Notably, an optical isomer of this compound, 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea, exists with inverted stereochemistry at certain positions, leading to different catalytic properties .

Comparison with Similar Catalysts

Computational studies have shown that this thiourea catalyst shares mechanistic similarities with related cinchona squaramide catalysts, despite differences in the geometry of their hydrogen-bond-donating groups . Both catalyst types proceed through similar activation modes, with mode B (protonated quinuclidinium ion activating the nucleophile and the hydrogen bond donor activating the electrophile) being favored.

The energetics of different tautomers, as well as the protonation and deprotonation Gibbs free energies, depend only slightly on whether the quinuclidine ring contains ethyl, ethynyl, or vinyl substituents . This suggests a certain robustness in the catalytic mechanism across different cinchona thiourea variants.

Future Research Directions

Catalyst Development

Further refinement of this catalyst structure could potentially enhance its activity and selectivity. Research might focus on:

-

Modifying the electronic properties of the aromatic groups

-

Altering the hydrogen bond donor/acceptor properties

-

Investigating the effects of additional functionalities on the cinchona framework

Expanding Application Scope

While this catalyst has already shown impressive versatility, there remain opportunities to explore its efficacy in:

-

Cascade reactions creating multiple stereocenters in a single operation

-

Applications in flow chemistry for continuous processing

-

Immobilization on solid supports for recyclability and ease of separation

Mechanistic Studies

Further computational and experimental investigations could provide deeper insights into:

-

Transition state geometries and energetics

-

Solvent effects on catalyst conformation and activity

-

The influence of substrate structure on stereoselectivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume